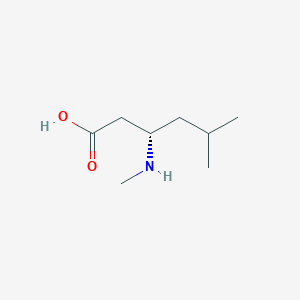
(S)-5-Methyl-3-(methylamino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-5-methyl-3-(methylamino)hexanoic acid is an organic compound with a specific stereochemistry, characterized by the presence of a methylamino group attached to the third carbon of a hexanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-methyl-3-(methylamino)hexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 5-methylhexanoic acid.
Amidation: The carboxylic acid group of 5-methylhexanoic acid is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with methylamine (CH₃NH₂).
Hydrolysis: The resulting amide is then hydrolyzed under acidic or basic conditions to yield (3S)-5-methyl-3-(methylamino)hexanoic acid.
Industrial Production Methods
In an industrial setting, the production of (3S)-5-methyl-3-(methylamino)hexanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-5-methyl-3-(methylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH₄) can convert the compound to its corresponding alcohols or amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(3S)-5-methyl-3-(methylamino)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (3S)-5-methyl-3-(methylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-5-methyl-3-hexanamine: Similar structure but lacks the carboxylic acid group.
5-methylhexanoic acid: Similar structure but lacks the methylamino group.
3-methylaminohexanoic acid: Similar structure but with different stereochemistry.
Uniqueness
(3S)-5-methyl-3-(methylamino)hexanoic acid is unique due to its specific stereochemistry and the presence of both a methylamino group and a carboxylic acid group. This combination of functional groups and stereochemistry imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
(3S)-5-methyl-3-(methylamino)hexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)4-7(9-3)5-8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11)/t7-/m0/s1 |
Clé InChI |
IVVTXKJXLQQNQP-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)C[C@@H](CC(=O)O)NC |
SMILES canonique |
CC(C)CC(CC(=O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















